molecular formula C16H18N6OS B2872068 1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034507-18-9

1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2872068
CAS No.: 2034507-18-9
M. Wt: 342.42
InChI Key: MFRFTVVMWZXUQD-UHFFFAOYSA-N
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Description

1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic small-molecule chemical probe featuring a triazolopyrazine core, a structure class recognized in medicinal chemistry for its potential to interact with biologically relevant enzymes and receptors . The molecular architecture integrates a piperazine linker, a feature known to influence pharmacokinetic properties, connecting the heterobicyclic head group to a thiophene-containing acyl group. This specific structural combination is designed for researchers investigating new chemical entities in areas such as infectious diseases or enzyme inhibition, where related triazolopyrazine scaffolds have shown significant biological activity . For instance, similar compounds have demonstrated potent in vitro activity against parasites like Cryptosporidium parvum , suggesting potential utility as a tool compound in parasitology and antimicrobial discovery research . Other research into 1,2,4-triazolo[4,3-a]pyrazine derivatives has also explored their application as human renin inhibitors, indicating the versatility of this core in designing enzyme inhibitors for various targets . This product is provided for Research Use Only and is intended for further in vitro characterization to elucidate its precise mechanism of action, selectivity, and full therapeutic potential.

Properties

IUPAC Name

1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-12-18-19-16-15(17-3-4-22(12)16)21-7-5-20(6-8-21)14(23)10-13-2-9-24-11-13/h2-4,9,11H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRFTVVMWZXUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrazine core, followed by the introduction of the piperazine ring and the thiophene moiety. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and thiophene derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Triazolo-Pyrazine Cores
Compound Name Key Structural Differences Biological Activity Synthesis Yield Reference
8-Amino-6-(benzylpiperazin-1-yl)phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-one Benzylpiperazine substituent; lacks thiophene ethanone Potent adenosine A1/A2A receptor antagonism (IC50: 10–50 nM) 65–72%
6-(4-Substituted phenyl)-8-(N-substituted phenyl)-3-(pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Thiadiazepine fusion; pyridine substituent Anticancer activity (IC50: 5–20 µM) 45–60%
Target Compound Thiophen-3-yl ethanone; 3-methyl triazole Hypothesized AChE inhibition (structural similarity to thiazolylhydrazones) Not reported

Key Observations :

  • The benzylpiperazine derivative demonstrates high adenosine receptor affinity but lacks the thiophene group, which may reduce metabolic stability compared to the target compound.
  • Thiadiazepine-fused analogues show broader heterocyclic systems but lower synthetic yields, likely due to increased ring strain.
Piperazine-Linked Derivatives
Compound Name Substituents Key Findings Reference
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) Trifluoromethylphenyl Enhanced lipophilicity (LogP: 3.2); serotonin receptor modulation
2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide Fluorophenyl; thiosemicarbazide AChE inhibition (IC50: 2.1 µM)
Target Compound Thiophen-3-yl ethanone Potential dual-target activity (AChE and adenosine receptors)

Key Observations :

  • MK29 highlights the impact of trifluoromethyl groups on receptor selectivity, whereas the target compound’s thiophene may favor π-stacking interactions.
  • The fluorophenyl derivative confirms the importance of electron-withdrawing groups for AChE inhibition, suggesting the target’s thiophene could offer similar electronic effects.
Thiophene-Containing Analogues
Compound Name Core Structure Activity Reference
1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea Pyrazole-thiourea Antifungal (MIC: 8 µg/mL)
2-(Thiophen-3-yl)ethanone derivatives Thiophene-ethanone Antibacterial (Gram-positive: MIC 4–16 µg/mL)
Target Compound Triazolo-pyrazine-thiophene Unreported activity; structural alignment suggests kinase or protease inhibition

Key Observations :

  • Thiophene-ethanone derivatives exhibit moderate antibacterial activity, which may extend to the target compound depending on substitution patterns.
  • The absence of a thiourea group in the target compound may reduce toxicity compared to pyrazole-thiourea analogues .

Biological Activity

The compound 1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is a derivative of the triazolo[4,3-a]pyrazine scaffold, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, a study synthesized various derivatives and evaluated their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited moderate to good antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound 2eStaphylococcus aureus32
Compound 2eEscherichia coli16
AmpicillinStaphylococcus aureus32
AmpicillinEscherichia coli16

Anticancer Activity

The anticancer properties of triazolo[4,3-a]pyrazine derivatives have also been extensively studied. Notably, certain derivatives have shown significant antiproliferative effects against various cancer cell lines. For example, compound 17l demonstrated IC50 values of approximately 0.98 µM against A549 lung cancer cells and exhibited marked inhibition of c-Met and VEGFR-2 kinases .

Table 2: Anticancer Activity of Selected Compounds

CompoundCell LineIC50 (µM)Kinase Inhibition (c-Met/VEGFR-2)
Compound 17lA5490.9826 nM / 2.6 µM
Compound 17lMCF-71.05-
Compound 17lHeLa1.28-

The biological activity of triazolo[4,3-a]pyrazine derivatives is often attributed to their ability to interact with key molecular targets within cells. For instance, the binding affinity to DNA gyrase and topoisomerase IV has been suggested as a mechanism for their antibacterial effects . In anticancer applications, these compounds may induce apoptosis through mitochondrial pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

  • Antibacterial Evaluation : A series of triazolo[4,3-a]pyrazine derivatives were tested for their antibacterial properties using the microbroth dilution method. The study concluded that modifications at specific positions on the triazole ring significantly influenced antibacterial potency .
  • Anticancer Studies : In a comprehensive evaluation involving multiple cancer cell lines, it was found that certain structural modifications enhanced the compounds' ability to inhibit cancer cell proliferation effectively. The study utilized Western blot analysis to confirm the modulation of intracellular signaling pathways related to cell growth and apoptosis .

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